1-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl](methyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyclohexane carboxamide group, and a prop-2-enoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis . For instance, the reaction between quinoline-3-carboxylic acid and thionyl chloride, followed by the addition of 4-aminoacetophenone, can yield the desired intermediate . This intermediate can then undergo further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
What sets 1-{(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-18-8-7-9-19(2)24(18)27-25(30)26(14-5-4-6-15-26)28(3)23(29)13-11-20-10-12-21-22(16-20)32-17-31-21/h7-13,16H,4-6,14-15,17H2,1-3H3,(H,27,30)/b13-11+ |
InChI Key |
AONICGUONKRBAY-ACCUITESSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.